2-Propanone, 1-(formyloxy)-
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Overview
Description
2-Oxopropyl formate, also known as formic acid 2-oxo-propyl ester, is an organic compound with the molecular formula C4H6O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of both a formate ester and a ketone functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxopropyl formate can be synthesized through several methods. One common approach involves the reaction of formic acid with acetone in the presence of a catalyst. The reaction typically occurs under mild conditions, with the formic acid acting as both a reactant and a solvent. Another method involves the esterification of formic acid with 2-oxopropanol, which can be catalyzed by acidic or basic catalysts .
Industrial Production Methods
In industrial settings, 2-oxopropyl formate is often produced through the hydroformylation (oxo process) of alkenes. This process involves the reaction of an alkene with carbon monoxide and hydrogen in the presence of a cobalt or rhodium catalyst. The resulting aldehyde is then oxidized to form the desired ester .
Chemical Reactions Analysis
Types of Reactions
2-Oxopropyl formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to formic acid and acetone.
Reduction: Reduction of 2-oxopropyl formate can yield 2-oxopropanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used to substitute the ester group.
Major Products Formed
Oxidation: Formic acid and acetone.
Reduction: 2-Oxopropanol.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
2-Oxopropyl formate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of biologically active molecules.
Industry: 2-Oxopropyl formate is used in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of 2-oxopropyl formate involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to form formic acid and 2-oxopropanol, which can then participate in further biochemical reactions. The formate ester group can also be involved in nucleophilic substitution reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
2-Oxopropyl acetate: Similar in structure but contains an acetate ester group instead of a formate ester group.
2-Oxopropyl butyrate: Contains a butyrate ester group, making it more hydrophobic compared to 2-oxopropyl formate.
2-Oxopropyl benzoate: Contains a benzoate ester group, which introduces aromaticity to the molecule.
Uniqueness
2-Oxopropyl formate is unique due to its combination of a formate ester and a ketone functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
10258-70-5 |
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Molecular Formula |
C4H6O3 |
Molecular Weight |
102.09 g/mol |
IUPAC Name |
2-oxopropyl formate |
InChI |
InChI=1S/C4H6O3/c1-4(6)2-7-3-5/h3H,2H2,1H3 |
InChI Key |
WNVAJGCMEDTLIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC=O |
Origin of Product |
United States |
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